![molecular formula C20H18N2O5 B2980996 1-(5-phenylpyrimidin-2-yl)-N-propylpiperidine-3-carboxamide CAS No. 1358256-07-1](/img/structure/B2980996.png)
1-(5-phenylpyrimidin-2-yl)-N-propylpiperidine-3-carboxamide
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Overview
Description
Pyrimidine is a basic structure that is found in many important molecules, including the nucleotides uracil, thymine, and cytosine which are components of DNA and RNA . Pyrimidine derivatives have been known to exhibit a wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through several methods. One common method involves the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary greatly depending on the substituents attached to the pyrimidine ring. The pyrimidine ring itself is a six-membered ring with two nitrogen atoms and four carbon atoms .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including reactions with alkynes, (trimethylsilyl) acetylene, and α-methyl or α-methylene ketones .
Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary greatly depending on their structure. For example, the melting point, boiling point, and solubility can all be influenced by the substituents attached to the pyrimidine ring .
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
Quinoline derivatives are a cornerstone in medicinal chemistry, serving as a scaffold for drug discovery . The compound’s structure allows for versatile modifications, making it a valuable precursor in the synthesis of various pharmacologically active agents. Its analogues have been explored for their potential in treating conditions such as cancer, microbial infections, and neurological disorders.
Synthesis of Heterocyclic Compounds
The quinoline core is integral to synthesizing a wide array of heterocyclic compounds, which are crucial in developing new pharmaceuticals . Researchers utilize the compound for synthesizing related four-membered to seven-membered heterocycles, many of which exhibit unique biological activities.
Antitumor Applications
Pyrazolo[1,5-a]pyrimidine derivatives, which can be synthesized from quinoline analogues, have shown promise as antitumor scaffolds . These compounds have been the focus of recent studies due to their significant photophysical properties and potential as anticancer agents.
Enzymatic Inhibitory Activity
Compounds derived from quinoline have been investigated for their enzymatic inhibitory activity, which is a critical aspect of drug development . By inhibiting specific enzymes, these derivatives can be used to treat various diseases by interfering with the disease’s biochemical pathways.
Material Science
The photophysical properties of quinoline derivatives have attracted attention in material science. These properties can be harnessed in the development of new materials with potential applications in electronics and photonics .
Neuroprotective Properties
Some quinoline derivatives have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Parkinson’s disease . They may offer a therapeutic approach by protecting neuronal cells from damage or degeneration.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with pyrimidine derivatives can vary depending on their structure. Some pyrimidine derivatives may be harmful if swallowed, inhaled, or come into contact with the skin. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .
Future Directions
properties
IUPAC Name |
methyl 4-[2-(3-methoxyanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-25-14-7-5-6-13(10-14)21-19(23)12-27-18-11-17(20(24)26-2)22-16-9-4-3-8-15(16)18/h3-11H,12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHLICMVAQHYPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC(=NC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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